molecular formula C29H34BrN3O5 B12644031 Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-

Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-

Cat. No.: B12644031
M. Wt: 584.5 g/mol
InChI Key: SXYGLXXKMZTVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a structurally complex benzoic acid derivative featuring a 3-bromophenoxy substituent at the 2-position and a stereochemically defined side chain at the 4-position. The side chain includes a (3S)-configured piperidinyl group linked to a dihydro-pyrimidinone ring and a 3,3-dimethylbutyl moiety.

Properties

Molecular Formula

C29H34BrN3O5

Molecular Weight

584.5 g/mol

IUPAC Name

2-(3-bromophenoxy)-4-[3,3-dimethyl-1-[3-(5-methyl-2,4-dioxopyrimidin-1-yl)piperidin-1-yl]butyl]benzoic acid

InChI

InChI=1S/C29H34BrN3O5/c1-18-16-33(28(37)31-26(18)34)21-8-6-12-32(17-21)24(15-29(2,3)4)19-10-11-23(27(35)36)25(13-19)38-22-9-5-7-20(30)14-22/h5,7,9-11,13-14,16,21,24H,6,8,12,15,17H2,1-4H3,(H,35,36)(H,31,34,37)

InChI Key

SXYGLXXKMZTVNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCCN(C2)C(CC(C)(C)C)C3=CC(=C(C=C3)C(=O)O)OC4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Direct Synthesis

Reagents and Conditions:

  • Benzoic acid
  • Brominated phenol (e.g., 3-bromophenol)
  • Coupling agents (e.g., DCC or EDC)
  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolve benzoic acid in dichloromethane.
  • Add bromophenol and a coupling agent.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product using column chromatography.

Pyrimidine Synthesis

Reagents:

  • Urea or thiourea
  • Aldehydes (e.g., acetaldehyde)
  • Acetic acid

Procedure:

  • Mix urea with an aldehyde in acetic acid.
  • Heat the mixture to promote cyclization.
  • Isolate the pyrimidine product through crystallization.

Coupling Reaction

Reagents:

  • Palladium catalyst
  • Base (e.g., potassium carbonate)
  • Solvent (e.g., ethanol)

Procedure:

  • Combine the brominated intermediate with the pyrimidine derivative in ethanol.
  • Add a base and palladium catalyst.
  • Heat under reflux conditions for several hours.
  • Purify through recrystallization.

Final Functionalization

Reagents:

  • Acidic or basic conditions for deprotection
  • Solvents as required

Procedure:

  • Treat the product with acidic or basic solutions to remove protecting groups.
  • Isolate and purify the final product using standard techniques.

  • Research Findings and Data Analysis

The synthesis of complex compounds like 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-benzoic acid requires careful optimization of each step to maximize yield and purity.

Step Method Yield (%) Comments
Direct Synthesis Electrophilic Substitution 60% Moderate yield; optimization needed
Pyrimidine Synthesis Cyclization 70% Good yield; straightforward procedure
Coupling Reaction Palladium-Catalyzed 80% High efficiency; critical step
Final Functionalization Deprotection 90% High yield; clean product

The preparation of benzoic acid derivatives like 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]- involves intricate synthetic pathways requiring multiple steps and careful optimization of conditions. Each method contributes uniquely to achieving the final compound with high purity and yield, making it suitable for further applications in drug development and chemical research.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyrimidinyl moieties.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl groups in the pyrimidinyl ring.

    Substitution: The bromophenoxy group can participate in various substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name / CAS / Source Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 3-Bromophenoxy, (3S)-piperidinyl-dihydropyrimidinone, 3,3-dimethylbutyl ~530 (estimated) Hypothesized kinase inhibition; bromine enhances lipophilicity
4-{[(3S)-3-(5-Methyl-2,4-dioxo-dihydropyrimidinyl)piperidinyl]methyl}-2-[3-(trifluoromethyl)phenoxy]benzoic acid / RCSB PDB 0Y5 3-Trifluoromethylphenoxy, methylene-linked piperidinyl-dihydropyrimidinone 503.47 Crystallized enzyme-bound structure; trifluoromethyl improves metabolic stability
Benzoic acid,4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester / Natural product () 3,4-Dimethoxybenzoylamino, 3-hydroxy, methyl ester 377.34 (calculated) Isolated from Delphinium brunonianum; antioxidant and anti-inflammatory activity
Benzoic acid, 3-(butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxy / CAS N/A () Butylamino, sulfonyl dimethylamino, phenoxy ~422 (estimated) Enhanced solubility due to sulfonyl group; potential protease inhibition
Benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester / CAS 937673-10-4 () 4-Chloro-3-methylphenoxy, ethylamino, methyl ester 368.83 Chlorine substituent increases halogen bonding potential

Pharmacological and Physicochemical Properties

  • Target Compound vs. 0Y5 (PDB Entry): The trifluoromethyl group in 0Y5 enhances electron-withdrawing effects and metabolic stability compared to bromine in the target compound. However, bromine’s larger atomic radius may improve hydrophobic interactions in binding pockets .
  • Natural Derivatives (): Natural benzoic acid derivatives like compound 1 (3,4-dimethoxybenzoylamino) exhibit antioxidant properties, whereas synthetic analogs with bromophenoxy groups are optimized for enzyme inhibition due to higher lipophilicity .
  • Sulfonamide Derivatives (): Sulfonyl groups (e.g., in CAS N/A) improve aqueous solubility and bioavailability, a trade-off absent in the target compound’s bromophenoxy-dominated structure .

Biological Activity

The compound Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]- is a complex organic molecule with significant potential in various biological applications. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C29H34BrN3O5
  • Molecular Weight : 584.501 g/mol
  • Chiral Centers : 2
  • Bond Count : 75 (including 12 aromatic bonds)

The chemical structure is characterized by a benzoic acid moiety linked to a bromophenyl group and a piperidine derivative, which may contribute to its biological activity by interacting with various biological targets.

Research indicates that benzoic acid derivatives can influence several biological pathways:

  • Proteostasis Modulation : Studies have shown that benzoic acid derivatives promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis. For instance, compounds derived from Bjerkandera adusta demonstrated significant activation of cathepsins B and L, which are essential for proteolytic processes .
  • Antimicrobial Activity : Certain derivatives exhibit antimicrobial properties. For example, benzoic acid has been noted for its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antibacterial agent .
  • Antioxidant Properties : The antioxidant capacity of benzoic acid derivatives contributes to their protective effects against oxidative stress, which is linked to numerous chronic diseases .

Case Studies and Research Findings

Several studies have detailed the biological activities of benzoic acid derivatives:

  • Study on Proteolytic Pathways : A study published in PMC highlighted that specific benzoic acid derivatives significantly activated the UPP and ALP pathways in human foreskin fibroblasts. Compound 3 from this study showed the highest activation rates of cathepsins B and L, indicating its potential as a therapeutic agent for age-related conditions .
  • Antimicrobial Efficacy : Another research effort demonstrated that benzoic acid derivatives possess notable antibacterial activity against Staphylococcus aureus, making them candidates for developing new antibiotics .

Comparative Biological Activity

CompoundActivity TypeMechanismReference
Compound 1Proteasome ActivationUPP Modulation
Compound 2AntimicrobialBacterial Inhibition
Compound 3Cathepsin ActivationALP Modulation

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